molecular formula C19H17ClN4O2S2 B2403351 2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-68-0

2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2403351
CAS RN: 392295-68-0
M. Wt: 432.94
InChI Key: KNZKOUUOEPBUNY-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structures incorporating thiadiazole and benzamide moieties, similar to the chemical structure , have been synthesized and evaluated for their anticancer potential. A study by Tiwari et al. (2017) highlights the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized via microwave-assisted, solvent-free methods. These compounds were tested against a panel of human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), demonstrating promising anticancer activity. The study also conducted molecular docking to predict the mechanism of action and performed ADMET properties prediction, showing good oral drug-like behavior of the synthesized compounds (Tiwari et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel 2-substituted-1Hbenzimidazole derivatives, as reported by Abdellatif et al. (2013), represent another area of application. The study synthesized compounds by reacting chloromethyl-1-methyl-1H-benzimidazole with ethyl 4-aminobenzoate, leading to derivatives that exhibited in vitro antimicrobial activity against bacterial and fungal strains. This highlights the potential use of similar compounds in developing new antimicrobial agents (Abdellatif et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been synthesized and studied for their corrosion inhibiting effects. A study by Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their performance as corrosion inhibitors for steel in 1 M HCl solution. The study used electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods, demonstrating that these inhibitors provide significant protection against steel corrosion, suggesting applications in industrial corrosion protection (Hu et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds provides insights into their potential applications in material science and pharmacology. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1) was studied by Sharma et al. (2016), revealing hydrogen bond interactions and π···π interactions that stabilize the crystal structure. This type of analysis is crucial for understanding the chemical and physical properties of such compounds (Sharma et al., 2016).

properties

IUPAC Name

2-chloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKOUUOEPBUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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